Uridine 5'-diphosphoglucose disodium salt
Overview
Description
Uridine 5’-diphosphoglucose disodium salt is a nucleotide sugar that consists of a uracil base, ribose sugar, and two phosphate groups. It is a precursor in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . This compound also acts as an agonist to the purinergic receptor P2Y14, which is involved in various cellular processes .
Mechanism of Action
Target of Action
Uridine 5’-diphosphoglucose disodium salt, also known as Uridine-5’-diphosphoglucose, disodium salt, primarily targets the P2Y14 G protein-coupled receptor (GPCR) . This receptor is involved in the activation of dendritic cells and glial cells . Additionally, it can also activate the G protein-coupled receptor 17 (GPR17) , thereby inducing oligodendrocyte differentiation .
Mode of Action
This compound acts as an agonist to the P2Y14 GPCR receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the binding of Uridine 5’-diphosphoglucose disodium salt to the P2Y14 receptor triggers a series of biochemical reactions leading to the activation of dendritic cells and glial cells .
Biochemical Pathways
Uridine 5’-diphosphoglucose disodium salt plays a crucial role in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . It acts as a precursor of UDP-galactose and UDP-glucuronate . These compounds are essential for various biochemical pathways, including the formation of glycosidic bonds in the synthesis of complex carbohydrates.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Result of Action
The activation of the P2Y14 GPCR receptor by Uridine 5’-diphosphoglucose disodium salt leads to the activation of dendritic cells and glial cells . Furthermore, its ability to activate GPR17 induces oligodendrocyte differentiation . These cellular effects contribute to its role in the biosynthesis of glucose-containing molecules.
Action Environment
It’s worth noting that the compound is stored at -20°c , suggesting that temperature could potentially impact its stability.
Biochemical Analysis
Biochemical Properties
Uridine 5’-diphosphoglucose disodium salt acts as a potent agonist of the proinflammatory P2Y14 receptor . It plays an important role in the regulation of inflammation and neutrophil polarization in neutrophils . It is also the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms .
Cellular Effects
Uridine 5’-diphosphoglucose disodium salt influences cell function by acting as a signaling molecule. It has been suggested to have potential beyond its classical metabolic functions . It can activate dendritic cells and glial cells .
Molecular Mechanism
Uridine 5’-diphosphoglucose disodium salt exerts its effects at the molecular level by binding to the P2Y14 receptor . This binding interaction triggers a cascade of events leading to the activation of dendritic cells and glial cells .
Temporal Effects in Laboratory Settings
It is known to be involved in the biosynthesis of glucose-containing molecules .
Metabolic Pathways
Uridine 5’-diphosphoglucose disodium salt is involved in several metabolic pathways. It acts as a precursor of UDP-galactose and UDP-glucuronate . It also aids in the biosynthesis of glucose-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphoglucose disodium salt can be synthesized by reacting uridine diphosphate (UDP) with glucose-1-phosphate in the presence of uridyl transferase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of glucose from glucose-1-phosphate to UDP, forming uridine 5’-diphosphoglucose disodium salt.
Industrial Production Methods
Industrial production of uridine 5’-diphosphoglucose disodium salt involves the fermentation of Saccharomyces cerevisiae, a type of yeast, which naturally produces this compound. The fermentation process is optimized to maximize yield, and the compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphoglucose disodium salt undergoes several types of chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in the enzymatic production of glycosides.
Phosphorylation: It can be phosphorylated to form other nucleotide sugars.
Common Reagents and Conditions
Common reagents used in reactions involving uridine 5’-diphosphoglucose disodium salt include enzymes such as glycosyltransferases and uridyl transferase. These reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from reactions involving uridine 5’-diphosphoglucose disodium salt include various glycosides, oligosaccharides, and polysaccharides. These products are essential components of cellular structures and signaling molecules .
Scientific Research Applications
Uridine 5’-diphosphoglucose disodium salt has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphogalactose disodium salt: Similar in structure but contains galactose instead of glucose.
Uridine 5’-diphosphoglucuronic acid trisodium salt: Contains glucuronic acid instead of glucose.
Uridine 5’-diphospho-N-acetylglucosamine sodium salt: Contains N-acetylglucosamine instead of glucose.
Uniqueness
Uridine 5’-diphosphoglucose disodium salt is unique due to its specific role as a precursor in the biosynthesis of glucose-containing molecules and its ability to act as an agonist to the P2Y14 receptor . This makes it distinct from other similar compounds that may have different sugar moieties or target different receptors.
Biological Activity
Uridine 5'-diphosphoglucose disodium salt (UDP-glucose) is a nucleotide sugar that plays a critical role in various biological processes, particularly in glycosylation reactions, cellular signaling, and inflammation regulation. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Overview of UDP-Glucose
UDP-glucose is a key precursor for the synthesis of polysaccharides, glycoproteins, and glycolipids in both animal tissues and certain microorganisms. It serves as an essential substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids, thereby influencing cell signaling and structural integrity of cellular components .
UDP-glucose acts primarily as an agonist of the P2Y14 receptor , a G protein-coupled receptor (GPCR) involved in mediating inflammatory responses. Upon activation by UDP-glucose, the P2Y14 receptor influences various downstream signaling pathways that regulate inflammation and immune responses. Notably, UDP-glucose has been shown to:
- Induce Neutrophil Apoptosis : In vitro studies indicate that UDP-glucose promotes apoptosis in neutrophils through P2Y14 receptor activation, leading to decreased expression of pro-inflammatory cytokines such as IL-1β and TNF-α while upregulating anti-inflammatory factors like IL-10 .
- Influence Glycosylation : Depletion of UDP-glucose in rat liver models has been associated with reduced glycosylation of secreted proteins, impacting glomerular basement membrane synthesis .
Biological Activity Data
The following table summarizes key biological activities and effects associated with UDP-glucose disodium salt:
Biological Activity | Description | Concentration/Conditions | Outcome |
---|---|---|---|
Neutrophil Apoptosis | Induces apoptosis in neutrophils via P2Y14 receptor activation | 1 μM for 24 hours | Increased apoptosis; decreased pro-inflammatory cytokines |
Cytokine Regulation | Modulates expression of inflammatory and anti-inflammatory cytokines | 1 μM for 24 hours | Upregulation of IL-10; downregulation of IL-1β, TNF-α |
Glycosylation Impact | Affects glycosylation processes in liver cells | 5 or 20 mM for 3 hours | Decreased glycosylation of secreted proteins |
Cell Viability | Assesses the effect on neutrophil viability | 0-100 μM for 24 hours | Decreased viability at higher concentrations |
Myocardial Ischemia-Reperfusion Injury
A significant area of research involves the role of UDP-glucose in myocardial ischemia-reperfusion (MIR) injury. Studies have demonstrated that UDP-glucose can mitigate inflammation associated with MIR by modulating neutrophil activity and cytokine profiles. For instance, treatment with UDP-glucose during ischemic conditions led to reduced myocardial damage and improved cardiac function in animal models .
Inflammatory Response Modulation
Research has shown that UDP-glucose can alter the inflammatory response in various cell types. In one study, treatment with UDP-glucose resulted in a marked decrease in the expression of several pro-inflammatory markers while enhancing the expression of anti-inflammatory mediators in cultured human immune cells .
Properties
IUPAC Name |
disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEQVCYGYYMM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28053-08-9, 117756-22-6 | |
Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Uridine-5'-diphosphoglucose disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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